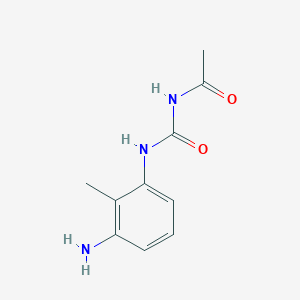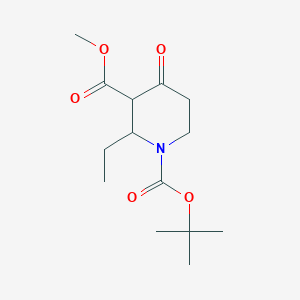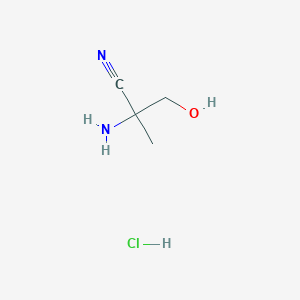
1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride
Übersicht
Beschreibung
1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride (PTC) is a synthetic compound with a broad range of applications in the scientific and medical research industries. It is a derivative of the triazole family of compounds, which are known for their stability and chemical properties. PTC is an important chemical reagent used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the development of new drugs, as well as in molecular biology and biochemistry research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key building blocks in the construction of drugs due to their presence in many pharmaceutical classes. The triazole ring, often found in this compound, is known for its mimicry of the peptide bond and can interact with enzymes and receptors, making it valuable in drug design .
Development of CNS Drugs
The piperidine moiety is a common feature in central nervous system (CNS) drugs. Its incorporation into larger structures can enhance blood-brain barrier permeability. This specific compound could be investigated for potential neuroprotective or nootropic effects due to its structural features .
Anti-Cancer Research
Triazole derivatives have shown promise in anti-cancer research. The triazole ring’s ability to coordinate with metal ions makes it a candidate for the development of metal-based anti-cancer drugs. The piperidine ring could contribute to the solubility and pharmacokinetic properties of such compounds .
Antimicrobial Agents
The combination of piperidine and triazole rings could lead to the development of new antimicrobial agents. Piperidine derivatives have been studied for their antibacterial properties, and the addition of a triazole ring could enhance these effects or provide novel mechanisms of action .
Agriculture Chemicals
In the agricultural sector, piperidine derivatives can be used to create pesticides and herbicides. The structural versatility of this compound allows for the synthesis of various agents that can target specific pests or weeds without harming crops .
Material Science
Piperidine and triazole compounds have applications in material science, particularly in the creation of organic semiconductors and photovoltaic materials. Their stable ring structures and electronic properties make them suitable for these purposes .
Eigenschaften
IUPAC Name |
1-piperidin-3-yl-1,2,4-triazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-7(14)8-11-5-13(12-8)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYZAOFLWDTPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC(=N2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















